molecular formula C9H8F3N3 B6217827 4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene CAS No. 2763755-72-0

4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene

Cat. No.: B6217827
CAS No.: 2763755-72-0
M. Wt: 215.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6210,2,7]undeca-2,4,6-triene is a complex organic compound characterized by its unique tricyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound is explored for its potential as a bioactive molecule. Its unique structure may interact with biological targets in novel ways, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with unique properties or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The tricyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6,9-tetraene
  • 4-(Trifluoromethyl)-11-azatricyclo[6.2.1.0,2,7]undeca-2,4,6,9-tetraene

Uniqueness

Compared to similar compounds, 4-(trifluoromethyl)-3,5,11-triazatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene is unique due to its specific triazatricyclic structure and the presence of a trifluoromethyl group. These features confer distinct chemical and physical properties, such as increased stability and reactivity, which can be advantageous in various applications.

This detailed overview provides a comprehensive understanding of 4-(trifluoromethyl)-3,5,11-triazatricyclo[6210,2,7]undeca-2,4,6-triene, covering its synthesis, reactions, applications, and unique characteristics

Properties

CAS No.

2763755-72-0

Molecular Formula

C9H8F3N3

Molecular Weight

215.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.